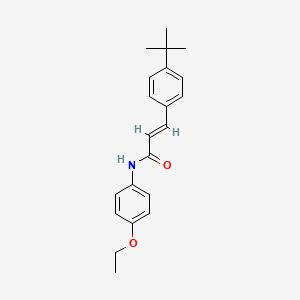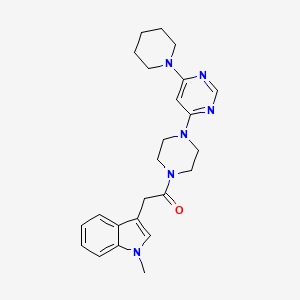![molecular formula C17H23N3O B2972703 N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide CAS No. 1311842-47-3](/img/structure/B2972703.png)
N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound is commonly referred to as CCPA and is a selective A1 adenosine receptor agonist.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the utility of N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide derivatives in the synthesis of various heterocyclic frameworks. For example, Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for antimicrobial applications, through a series of cycloaddition reactions and functional group transformations, highlighting the compound's versatility in accessing biologically active molecules (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Pharmaceutical Intermediate Synthesis
In the realm of pharmaceutical chemistry, the compound has been identified as a key precursor for the synthesis of important pharmaceutical intermediates. Studies like the one conducted by Jia-jun (2012) have reported on methodologies for synthesizing trans-4-(N-acetylamido)cyclohexanol, an important precursor for pharmaceuticals, starting from related acetamide compounds, showcasing the compound's role in the development of therapeutically relevant molecules (Jia-jun, 2012).
Exploration of New Synthetic Methods
The compound and its derivatives have also been employed as substrates in the exploration of new synthetic methods for chemical transformations. For instance, the work by Gouda (2014) reviews the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a versatile building block for the synthesis of polyfunctionalized heterocyclic compounds, highlighting the compound's utility in facilitating novel chemical syntheses (Gouda, 2014).
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(2)14-5-7-15(8-6-14)19-11-16(21)20-17(12-18)9-3-4-10-17/h5-8,13,19H,3-4,9-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPGAZLCOMODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-6-fluorobenzamide](/img/structure/B2972623.png)



![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2972629.png)
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)


